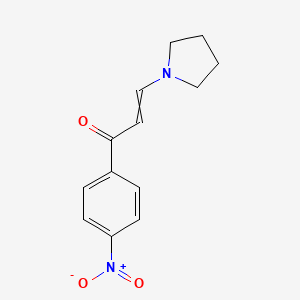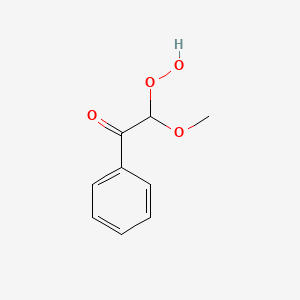
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring a hydroperoxy group and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one typically involves the following steps:
Formation of 2-Methoxy-1-phenylethanone: This intermediate can be synthesized by reacting phenylmagnesium bromide (Grignard reagent) with methoxyacetonitrile in an anhydrous ether solution.
Hydroperoxidation: The intermediate 2-Methoxy-1-phenylethanone is then subjected to hydroperoxidation using hydrogen peroxide in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of phenylglyoxylic acid or benzoic acid.
Reduction: Formation of 2-methoxy-1-phenylethanol.
Substitution: Formation of various substituted phenylethanones depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one involves its interaction with molecular targets through its hydroperoxy and methoxy functional groups. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-phenylethanone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
2-Hydroxy-1-phenylethanone: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2,2-Dihydroxy-1-phenylethan-1-one:
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Propiedades
Número CAS |
92799-79-6 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H10O4/c1-12-9(13-11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
Clave InChI |
KNJBMCVSYWPUQU-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


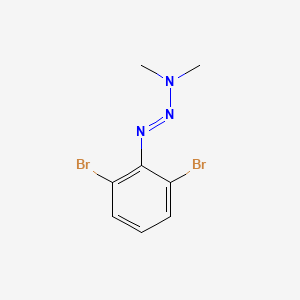
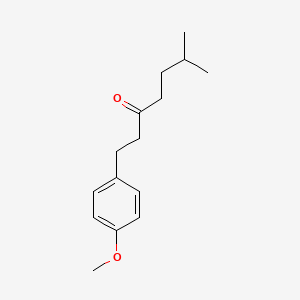
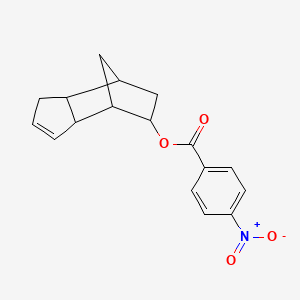
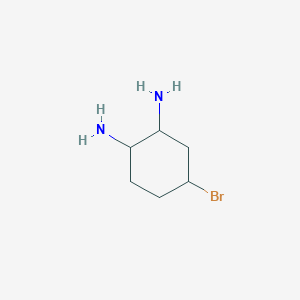

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
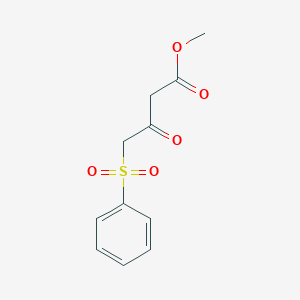
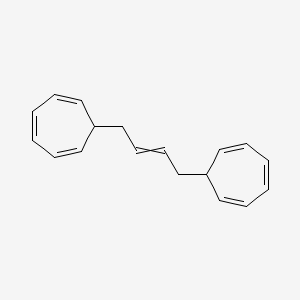


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)
